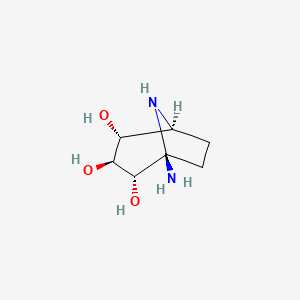
Calystegine N1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calystegine N1 is a polyhydroxylated nortropane alkaloid . It is a highly potent inhibitor and plays a pivotal role in the research of various ailments including cancer, viral infections, and neurodegenerative afflictions .
Molecular Structure Analysis
The molecular formula of Calystegine N1 is C7H14N2O3 . It has a molecular weight of 174.20 g/mol . The structure includes a total of 27 bonds, with 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Calystegine N1 has a molecular weight of 174.20 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 174.10044231 g/mol . Its Topological Polar Surface Area is 98.7 Ų . It has a Heavy Atom Count of 12 . Its Formal Charge is 0 . Its Complexity is 201 .Wissenschaftliche Forschungsanwendungen
Glycosidase Inhibition and Allelopathic Activities
Calystegines, including Calystegine N1, are known for their glycosidase inhibitory properties. They have been studied for their potential in nutritional relationships and allelopathic activities in plants (Goldmann et al., 1996).
Role in Classical Tropane Alkaloid Pathway
Calystegines are believed to derive from the classical tropane alkaloid pathway, which is significant in certain plant species like Solanum tuberosum (Keiner et al., 2002).
Impact on Carbohydrate Metabolism
There's evidence that calystegines' accumulation in plants like potatoes can be influenced by genetic modifications in carbohydrate metabolism, suggesting a link between calystegines and plant carbohydrate pathways (Richter et al., 2007).
Inhibition of Human Intestinal α-Glucosidases
Calystegine N1, along with other calystegines, has been examined for its potential to inhibit enzymes like maltase and sucrase, which are important in human carbohydrate digestion. This suggests potential therapeutic applications, particularly in the context of diabetes (Jocković et al., 2013).
Biological Activities and Structural Analysis
Research has focused on understanding the structure-function relationships of calystegines, including their potential biological activities in various contexts (Dräger et al., 2004).
Potential in Therapeutics
Due to their glycosidase inhibitory properties, calystegines are considered for potential therapeutic applications in various diseases, including cancer and diabetes (Aguilar et al., 2008).
Zukünftige Richtungen
More data in relevant experimental models would be necessary to characterize the toxic profile of this group of substances . The application of Calystegine N1 could potentially improve the metabolic activity of human ASCs cells cultured in a hyperglycaemic milieu through essentially the reduction of oxidative and ER stress and inflammation .
Eigenschaften
IUPAC Name |
(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOEWOSIUJWIO-PJEQPVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo(3.2.1)octane-2,3,4-triol, 1-amino-, (1R,2S,3S,4R,5S)-rel- | |
CAS RN |
177794-03-5 |
Source


|
| Record name | Calystegine N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




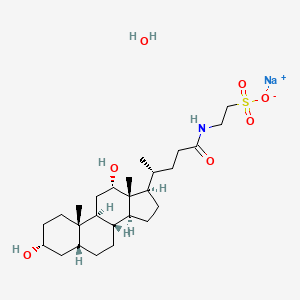


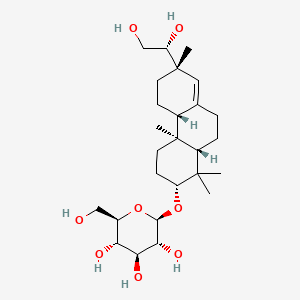
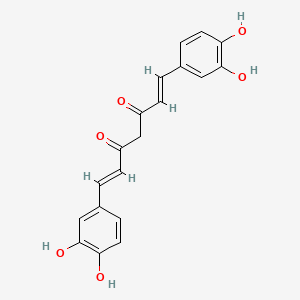
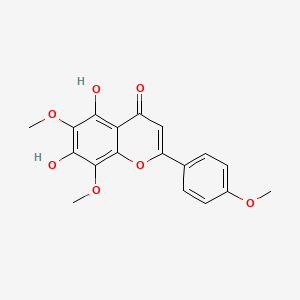
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)



![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)